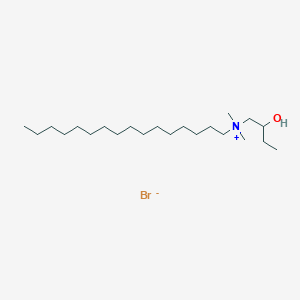
N-(2-Hydroxybutyl)-N,N-dimethylhexadecan-1-aminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Hydroxybutyl)-N,N-dimethylhexadecan-1-aminium bromide is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is characterized by its long hydrophobic alkyl chain and a hydrophilic quaternary ammonium head, which allows it to interact with both water and oil phases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxybutyl)-N,N-dimethylhexadecan-1-aminium bromide typically involves the quaternization of N,N-dimethylhexadecan-1-amine with 2-bromo-1-butanol. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows:
N,N-dimethylhexadecan-1-amine+2-bromo-1-butanol→N-(2-Hydroxybutyl)-N,N-dimethylhexadecan-1-aminium bromide
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The product is then purified through recrystallization or column chromatography.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation Reactions: The hydroxyl group in the compound can be oxidized to form a carbonyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Major Products:
Substitution: The major product is typically the corresponding alcohol or ether, depending on the nucleophile used.
Oxidation: The major product is the corresponding ketone or aldehyde.
Wissenschaftliche Forschungsanwendungen
N-(2-Hydroxybutyl)-N,N-dimethylhexadecan-1-aminium bromide has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell lysis buffers for protein extraction.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in formulations of detergents and emulsifiers.
Wirkmechanismus
The mechanism of action of N-(2-Hydroxybutyl)-N,N-dimethylhexadecan-1-aminium bromide is primarily based on its surfactant properties. The compound reduces the surface tension between different phases, allowing for better mixing and interaction. In biological systems, it can disrupt cell membranes, leading to cell lysis. The quaternary ammonium group interacts with negatively charged components of the cell membrane, causing structural disruption.
Vergleich Mit ähnlichen Verbindungen
Cetyltrimethylammonium bromide (CTAB): Similar structure but with a trimethylammonium head group.
Benzalkonium chloride: Another quaternary ammonium compound with antimicrobial properties.
Uniqueness: N-(2-Hydroxybutyl)-N,N-dimethylhexadecan-1-aminium bromide is unique due to the presence of the hydroxybutyl group, which imparts additional hydrophilicity and potential for hydrogen bonding. This makes it more versatile in certain applications compared to other quaternary ammonium compounds.
Eigenschaften
CAS-Nummer |
132412-63-6 |
|---|---|
Molekularformel |
C22H48BrNO |
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
hexadecyl-(2-hydroxybutyl)-dimethylazanium;bromide |
InChI |
InChI=1S/C22H48NO.BrH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(3,4)21-22(24)6-2;/h22,24H,5-21H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
HRIXWHFULUZTAG-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CC(CC)O.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


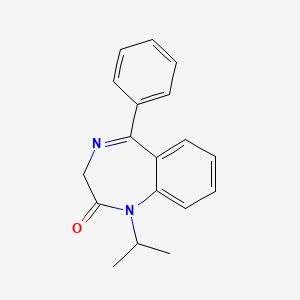
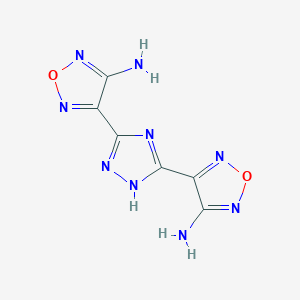
![4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,2-diol](/img/structure/B14262356.png)
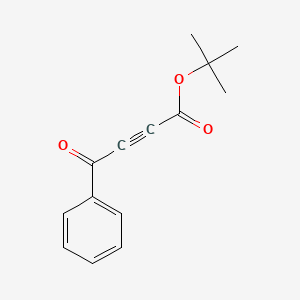
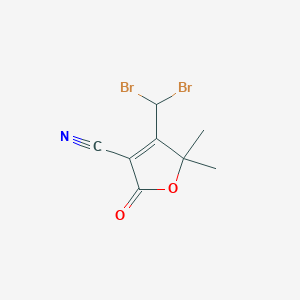
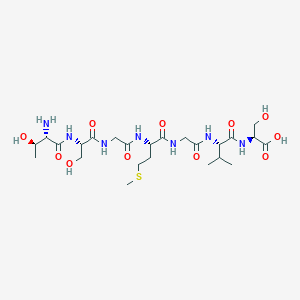
![Benzoic acid, 2-[(cyanothioxomethyl)amino]-, methyl ester](/img/structure/B14262381.png)
![2,4-Hexanedione, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5-dimethyl-](/img/structure/B14262383.png)

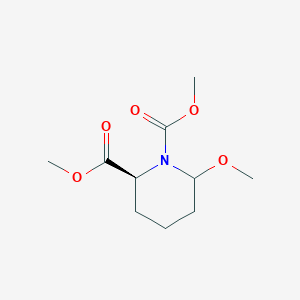
![4-[(12-Bromododecyl)oxy]-4'-methoxy-1,1'-biphenyl](/img/structure/B14262415.png)
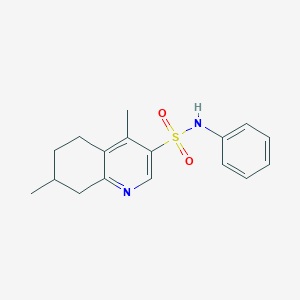
![[(1S)-1-Phenylethyl]carbamyl chloride](/img/structure/B14262429.png)
![O-[(2-Nitrophenyl)methyl]-L-serine](/img/structure/B14262440.png)
